Functional Selectivity: pA2 vs. pD2 Analysis Distinguishes BFE-55 from BFE-61, Carteolol, and Pindolol
BFE-55 demonstrates a unique functional profile wherein its potency as an antagonist (pA2) is not statistically different from its potency as an agonist (pD2). This is in direct contrast to BFE-61, carteolol, and pindolol, whose pA2 values are significantly larger than their pD2 values [1]. This indicates that unlike other β-adrenergic partial agonists, BFE-55 does not discriminate between the high- and low-affinity states in its functional antagonism/agonism balance.
| Evidence Dimension | Functional selectivity: Antagonist potency (pA2) vs. Agonist potency (pD2) |
|---|---|
| Target Compound Data | No significant difference between pA2 and pD2 values |
| Comparator Or Baseline | BFE-61, carteolol, pindolol: pA2 significantly larger than pD2 |
| Quantified Difference | Qualitative difference: pA2 = pD2 for BFE-55 vs. pA2 > pD2 for comparators |
| Conditions | Guinea pig isolated taenia caecum; antagonism of isoprenaline vs. agonism relative to isoprenaline |
Why This Matters
This functional signature confirms that BFE-55's exclusive high-affinity site binding translates into a distinct pharmacological behavior, making it the preferred choice for experiments designed to isolate high-affinity state-mediated responses.
- [1] Takayanagi I, Koike K, Nakagoshi A. Interactions of some partial agonists with high and low affinity binding sites in beta-adrenoceptors. Can J Physiol Pharmacol. 1987 Jan;65(1):18-22. View Source
